6-Chloro-2-methyl-1H-indole-4-carboxylic acid

Lipophilicity Membrane Permeability LogP

6-Chloro-2-methyl-1H-indole-4-carboxylic acid (CAS 1260386-84-2) is a halogenated indole-4-carboxylic acid derivative with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol. It is categorized as a research chemical building block primarily utilized in medicinal chemistry and organic synthesis.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 1260386-84-2
Cat. No. B1431458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-1H-indole-4-carboxylic acid
CAS1260386-84-2
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C(C=C2N1)Cl)C(=O)O
InChIInChI=1S/C10H8ClNO2/c1-5-2-7-8(10(13)14)3-6(11)4-9(7)12-5/h2-4,12H,1H3,(H,13,14)
InChIKeyYXZNDKRMLKPWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-1H-indole-4-carboxylic acid (CAS 1260386-84-2): Procurement Baseline and Compound Identity


6-Chloro-2-methyl-1H-indole-4-carboxylic acid (CAS 1260386-84-2) is a halogenated indole-4-carboxylic acid derivative with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol [1]. It is categorized as a research chemical building block primarily utilized in medicinal chemistry and organic synthesis. The compound features a 6-chloro substituent and a 2-methyl group on the indole ring, which together confer distinct physicochemical properties relative to unsubstituted or mono-substituted indole-4-carboxylic acid analogs .

Why 6-Chloro-2-methyl-1H-indole-4-carboxylic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Indole-4-carboxylic Acids


Generic substitution with simpler indole-4-carboxylic acid analogs—such as the unsubstituted indole-4-carboxylic acid (CAS 2124-55-2), the 2-methyl analog (CAS 34058-50-9), or the 6-chloro analog (CAS 1448260-43-2)—is not chemically equivalent. The simultaneous presence of the electron-withdrawing 6-chloro substituent and the hydrophobic 2-methyl group in 6-chloro-2-methyl-1H-indole-4-carboxylic acid uniquely modulates lipophilicity (LogP), hydrogen-bonding capacity, and electronic density on the indole core . These physicochemical divergences directly impact solubility, chromatographic behavior, and the compound's reactivity in downstream derivatization reactions [1]. Consequently, substituting a mono-functional analog in a synthetic sequence or biological assay introduces uncontrolled variables that can alter reaction yields, purification profiles, and structure-activity relationships.

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-1H-indole-4-carboxylic Acid Versus Closest Analogs


Elevated Lipophilicity (LogP) Relative to Non-Chlorinated and Unsubstituted Analogs

The predicted LogP of 6-chloro-2-methyl-1H-indole-4-carboxylic acid is 3.29, which is substantially higher than that of 2-methyl-1H-indole-4-carboxylic acid (LogP 2.28) and unsubstituted indole-4-carboxylic acid (LogP 1.87) [1][2]. This increase is attributed to the combined hydrophobic contributions of the 6-chloro and 2-methyl substituents. Higher LogP correlates with enhanced passive membrane permeability, a critical parameter in cell-based assays and drug discovery programs.

Lipophilicity Membrane Permeability LogP

Increased Acidity (Lower pKa) Due to 6-Chloro Substituent

The predicted pKa of 6-chloro-2-methyl-1H-indole-4-carboxylic acid is 3.50 ± 0.10, whereas the unsubstituted indole-4-carboxylic acid has a predicted pKa of 3.90 ± 0.10 [1]. The 6-chloro group exerts an electron-withdrawing inductive effect, stabilizing the carboxylate anion and increasing acidity by approximately 0.4 pKa units. This difference translates to a roughly 2.5-fold higher degree of ionization at physiological pH, which can influence solubility and salt formation.

pKa Acidity Electron-Withdrawing Effect

Higher Boiling Point and Density Relative to 2-Methyl Analog

6-Chloro-2-methyl-1H-indole-4-carboxylic acid exhibits a predicted boiling point of 439.3 ± 40.0 °C and a density of 1.5 ± 0.1 g/cm³, compared to 417.0 ± 25.0 °C and 1.3 ± 0.1 g/cm³ for 2-methyl-1H-indole-4-carboxylic acid [1]. The presence of the heavier chlorine atom and the potential for enhanced intermolecular interactions (e.g., halogen bonding) likely contribute to the elevated boiling point and density, which can affect distillation and crystallization procedures.

Boiling Point Density Intermolecular Interactions

Optimal Research and Industrial Application Scenarios for 6-Chloro-2-methyl-1H-indole-4-carboxylic Acid


Synthesis of Lipophilic Indole-Based Drug Candidates Requiring Enhanced Membrane Permeability

Medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules can leverage the elevated LogP of 6-chloro-2-methyl-1H-indole-4-carboxylic acid (3.29) as a starting scaffold. The compound's increased lipophilicity, relative to the 2-methyl analog (LogP 2.28), may improve passive diffusion across lipid bilayers [1]. This property is particularly relevant for projects involving cell-based phenotypic screens or blood-brain barrier penetration studies.

pH-Dependent Extraction and Crystallization in Process Chemistry

The predicted pKa of 3.50 for this compound—lower than that of unsubstituted indole-4-carboxylic acid (pKa 3.90)—enables more precise control over ionization states during work-up procedures . Process chemists can exploit this acidity difference to achieve cleaner phase separations in liquid-liquid extractions or to fine-tune crystallization conditions by adjusting the pH of the aqueous medium.

Halogen Bonding and Heavy Atom Derivatization in Structural Biology

The 6-chloro substituent not only contributes to the compound's distinct physicochemical profile but also provides a site for potential halogen bonding interactions. Additionally, the chlorine atom offers a handle for further synthetic elaboration (e.g., cross-coupling reactions) or for use as a heavy atom marker in X-ray crystallography studies of protein-ligand complexes [2].

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